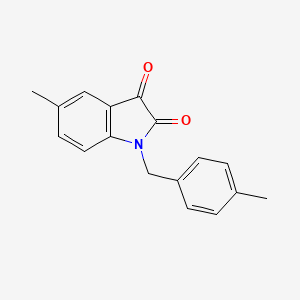

![molecular formula C21H22ClN7O5 B4577624 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4577624.png)

4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]benzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds structurally related to the one , involves multiple steps, typically starting from substituted pyrazoles or benzamides. For instance, Kato et al. (1992) described the synthesis of gastrokinetic agents by preparing benzamide derivatives with various N-4 substituents, indicating a complex synthesis pathway involving alkyl, phenoxyalkyl, and heteroarylmethyl groups (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been performed using X-ray crystallography, revealing detailed insights into their conformation and hydrogen bonding patterns. For example, hydrogen-bonded chains and sheets were observed in methyl pyrazole and benzimidazole derivatives, showcasing the importance of intermolecular interactions in determining the crystal packing and molecular conformation of these compounds (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives can lead to a variety of structural transformations, pivotal for the synthesis of biologically active molecules. The formation of hydrogen-bonded sheets and chains through specific reactions highlights the versatility of pyrazole-based compounds in chemical synthesis (Portilla et al., 2007).

Wissenschaftliche Forschungsanwendungen

Antitumor Agents

Compounds with pyrazole and benzamide functionalities, similar to the mentioned chemical, have been synthesized and evaluated for their antitumor properties. For instance, benzothiazole derivatives have shown selective cytotoxicity against tumorigenic cell lines, highlighting their potential as potent antitumor agents. These compounds exhibit excellent inhibitory effects on tumor growth in vivo, suggesting their relevance in cancer research and therapy (Yoshida et al., 2005).

Gastroprokinetic Agents

Derivatives containing pyrazole and morpholine groups have been explored for their gastrokinetic activity. Specifically, compounds with modifications on the N-4 substituent, including alkyl and phenoxyalkyl groups, demonstrated potent in vivo activity in enhancing gastric emptying. Such compounds could be investigated for the treatment of gastrointestinal motility disorders, emphasizing their importance in digestive health research (Kato et al., 1992).

Neurological Disease Imaging

Certain benzamide derivatives are synthesized for potential use in imaging LRRK2 enzyme activity in Parkinson's disease using positron emission tomography (PET). The synthesis of specific PET agents shows the utility of these compounds in neuroscientific research, providing insights into the molecular mechanisms underlying Parkinson's disease and aiding in the development of targeted therapies (Wang et al., 2017).

Antimicrobial and Antineoplastic Activities

New derivatives of pyrazole have been synthesized and tested for their antimicrobial and antineoplastic activities. These studies reveal that certain pyrazole derivatives possess significant activity against tumor cell lines and bacteria, indicating their potential in developing new antimicrobial and anticancer agents (Daidone et al., 1998).

Analgesic Activity

Research into pyrazoles and triazoles bearing a quinazoline moiety has uncovered compounds with notable analgesic activity. These findings support the exploration of pyrazole derivatives in pain management research, contributing to the development of new analgesic drugs (Saad et al., 2011).

Eigenschaften

IUPAC Name |

4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[1-ethyl-5-(morpholine-4-carbonyl)pyrazol-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN7O5/c1-2-28-18(21(31)26-7-9-34-10-8-26)17(11-23-28)24-20(30)15-5-3-14(4-6-15)12-27-13-16(22)19(25-27)29(32)33/h3-6,11,13H,2,7-10,12H2,1H3,(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJHUECSUMUWKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)NC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Cl)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-dimethyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4577545.png)

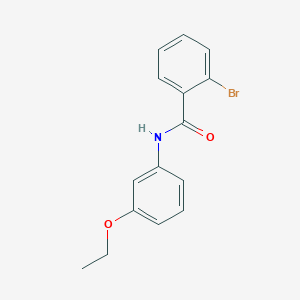

![methyl 2-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4577563.png)

![7-[3-(dimethylamino)propyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4577577.png)

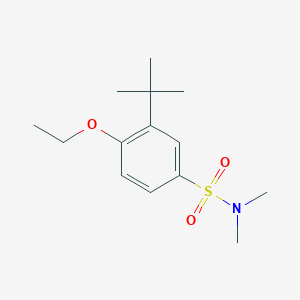

![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4577585.png)

![2-(2,4-dichlorophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4577596.png)

![3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4577607.png)

![2-methyl-1-[3-(phenylthio)propanoyl]indoline](/img/structure/B4577610.png)

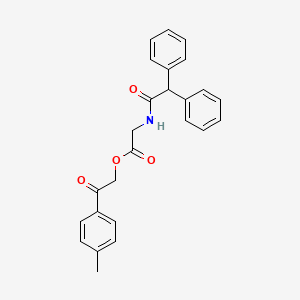

![methyl 4-(4-methoxyphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4577627.png)

![3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4577632.png)

![3,3'-thiobis[N-(4-acetylphenyl)propanamide]](/img/structure/B4577639.png)